hemoglobin Sassari
Description
Properties
CAS No. |
118710-49-9 |
|---|---|
Molecular Formula |
C14H13ClO5S |
Synonyms |
hemoglobin Sassari |
Origin of Product |
United States |
Scientific Research Applications
Clinical Diagnostics
Hemoglobin Sassari's increased oxygen affinity has implications for diagnosing and understanding erythrocytosis. A case study involving a 25-year-old woman with elevated hemoglobin levels highlighted the importance of genetic testing for hemoglobin variants in patients presenting with erythrocytosis. The identification of hemoglobin variants like Sassari can aid in differentiating between primary and secondary causes of elevated hemoglobin levels, thus guiding appropriate management strategies .
2.1. Modulation of Oxygen Affinity
Hemoglobin variants such as Sassari can serve as models for developing allosteric modulators aimed at treating conditions like sickle cell disease and beta-thalassemia. Research indicates that increasing the oxygen affinity of hemoglobin can mitigate the sickling process by preventing polymerization of sickle hemoglobin (HbS) under low oxygen conditions .
2.2. Blood Substitutes and Oxygen Carriers
Hemoglobin-based oxygen carriers (HBOCs), which may include modified forms like this compound, are being explored as potential blood substitutes. These compounds can transport oxygen effectively, making them suitable for use in critical care settings, organ transplantation, and during surgeries where blood loss occurs . The unique properties of this compound could enhance the efficacy of such products by improving oxygen delivery to tissues.
3.1. Structural Studies
Functional studies using NMR spectroscopy have shown that the inter-subunit contacts in this compound play a crucial role in its affinity for oxygen. The findings suggest that modifications at the alpha 1-beta 1 interface can significantly impact hemoglobin function, providing insights into how similar mutations might be leveraged for therapeutic purposes .
3.2. Potential for Gene Therapy
Recent advances in gene therapy focus on reactivating fetal gamma-globin genes to increase levels of fetal hemoglobin (HbF), which can alleviate symptoms associated with beta-globinopathies. Understanding the structure-function relationship of hemoglobin variants like Sassari may inform strategies to enhance HbF production or develop novel therapies targeting globin gene regulation .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to normal adult hemoglobin:
| Feature | This compound | Normal Adult Hemoglobin |
|---|---|---|
| Mutation | Asp-126 (alpha) → His | None |
| Oxygen Affinity | 8 times greater than normal | Standard level |
| Clinical Relevance | Erythrocytosis diagnosis | General oxygen transport |
| Potential Therapeutic Use | Allosteric modulator development | Blood transfusions |
| Research Applications | Gene therapy insights | Standard studies on hemoglobin |
Comparison with Similar Compounds
Comparison with Similar Hemoglobin Variants
Structural and Functional Comparisons
Table 1: Functional Parameters of Hb Sassari vs. Other Hemoglobins
| Parameter | HbA | Hb Sassari (Adult) | HbF | Hb Sassari (Fetal) |
|---|---|---|---|---|
| Oxygen Affinity (P50) | Normal | 8× Higher | High | Higher than HbF |
| 2,3-DPG Effect | 100% | 65% | Low | Not Reported |
| Cooperativity (n50) | ~2.8 | ~1 | ~1.5 | ~1 |
Key Comparisons:
Hb J-Sardegna (α50His→Asp) :
- Substitution at α50 (α1-β2 interface) contrasts with Hb Sassari’s α1-β1 interface mutation.
- Hb J-Sardegna reduces oxygen affinity and destabilizes the R-state, whereas Hb Sassari stabilizes the R-state, increasing oxygen affinity .
β108 Substitutions (e.g., Asn→Lys/Asp): Mutations at β108 (α1-β1 interface) perturb subunit interactions, altering cooperativity and oxygen affinity. However, Hb Sassari’s Asp126His causes more pronounced oxygen affinity elevation (8× vs. HbA) compared to β108 variants .
Hb Lepore (δ-β Fusion): Hb Lepore, a δ-β fusion variant, causes β-thalassemia-like symptoms due to reduced β-chain synthesis.
Mechanistic Insights from NMR Studies
Hb Sassari’s Asp126His substitution preserves the hydrogen bond between α126 and β35Tyr, as shown by NMR . However, the mutation destabilizes the T-state (tense, low-affinity conformation) by weakening α1-β1 contacts, shifting the equilibrium toward the R-state (relaxed, high-affinity conformation). This mechanism differs from variants like Hb Chesapeake (α92Arg→Leu), which directly stabilize the R-state via salt bridge disruption .
Clinical and Evolutionary Implications
- Evolutionary Conservation : The α1-β1 interface is highly conserved, explaining why mutations in this region (e.g., Hb Sassari) disproportionately affect oxygen binding compared to other subunit interfaces .
Preparation Methods
Hemolysate Preparation
-
Red Blood Cell Washing : Packed red blood cells are isolated via centrifugation at 3,500 RPM for 5 minutes and washed three times with 0.85% saline to remove plasma proteins and leukocytes.
-
Lysis : Washed cells are lysed using a hemolysate reagent (e.g., 1:3 dilution with distilled water or 1:6 with specialized lysing agents). Turbidity caused by abnormal plasma proteins or leukocytes is mitigated by adding toluene or carbon tetrachloride, followed by filtration through Whatman #1 filter paper.
-
Clearance : Stromal debris is removed via centrifugation at 3,500 RPM for 10 minutes, yielding a clear hemolysate.
Chromatographic Separation Techniques
Anion-Exchange High-Performance Liquid Chromatography (HPLC)
Hb Sassari exhibits distinct elution profiles on anion-exchange HPLC due to its altered surface charge. The variant elutes earlier than Hb A under alkaline conditions (pH 8.2–8.6), as demonstrated using systems like the Tosoh G8 or Bio-Rad Variant II.
Conditions for Anion-Exchange HPLC
Cation-Exchange HPLC
Cation-exchange chromatography further resolves Hb Sassari from other variants. The mutation at α126 disrupts the alpha1beta1 contact, increasing retention time on columns like PolyCAT A.
Electrophoretic Characterization
Cellulose Acetate Electrophoresis
At alkaline pH (8.2–8.6), Hb Sassari migrates similarly to Hb F on cellulose acetate plates but separates distinctly on citrate agar at pH 6.1, resembling Hb C.
Procedure
-
Plate Preparation : Titan III cellulose acetate plates are soaked in Supre-Heme buffer (Tris-EDTA-boric acid) for 5 minutes.
-
Sample Application : 5 µL of hemolysate is applied using a microdispenser.
-
Electrophoresis : Run at 350 V for 25 minutes, followed by staining with Ponceau S and destaining in 5% acetic acid.
Migration Patterns
| Hemoglobin | Cellulose Acetate (pH 8.6) | Citrate Agar (pH 6.1) |
|---|---|---|
| Hb A | Baseline | Baseline |
| Hb Sassari | Near Hb F | Near Hb C |
| Hb F | Slow | Slow |
Structural Analysis and Peptide Mapping
Tryptic Digestion and Peptide Isolation
Hb Sassari is digested with trypsin after performic acid oxidation to cleave disulfide bonds. Peptides are separated via reversed-phase HPLC using a C18 column and acetonitrile gradient.
Chromatographic Conditions for Peptide Separation
| Column | Buffer A | Buffer B | Gradient |
|---|---|---|---|
| C18 RP-HPLC | 0.1% TFA | 80% Acetonitrile | 0–60% B in 45 min |
Amino Acid Sequencing
The mutated alpha chain is identified by amino acid analysis and Edman degradation, revealing the substitution (Asp→His) at position 126. Mass spectrometry (e.g., electrospray ionization) confirms the molecular weight shift (+23 Da).
Functional and Stability Assessments
Oxygen Affinity Measurements
Hb Sassari’s oxygen-binding properties are analyzed via tonometry. The alpha1beta1 contact perturbation reduces oxygen affinity, contributing to mild erythrocytosis in heterozygotes.
Heat Stability Test
Hemolysates are incubated at 50°C for 1 hour. Hb Sassari shows no precipitation, confirming structural stability.
Quantification and Clinical Correlation
Densitometric Scanning
Post-electrophoresis, cleared cellulose acetate plates are scanned at 525 nm to quantify Hb Sassari (21–24% in heterozygotes).
Hematological Findings
| Parameter | Hb Sassari Heterozygote | Normal Range |
|---|---|---|
| Hemoglobin (g/dL) | 16.5–17.8 | 13.5–17.5 (Males) |
| RBC Count (×10¹²/L) | 5.8–6.2 | 4.7–6.1 |
Quality Control and Standardization
Controls such as Hemo AFSA2 and Hemo ASA2 are run alongside samples to validate electrophoretic and chromatographic patterns. Cyanmethemoglobin standards (WHO-certified) ensure spectrophotometric accuracy .
Q & A
Q. What experimental methodologies are recommended for identifying and characterizing hemoglobin Sassari in clinical samples?
this compound can be identified using high-performance liquid chromatography (HPLC) to separate globin chains, followed by mass spectrometry for precise molecular weight determination . For structural confirmation, DNA sequencing of the β-globin gene cluster is critical to detect mutations specific to this variant. Clinical validation should include comparison with known hemoglobinopathies (e.g., HbS or Hb Lepore) using functional assays like oxygen dissociation curves .
Q. How does this compound differ structurally and functionally from other hemoglobin variants (e.g., HbS, HbC)?
Structural differences are best analyzed via X-ray crystallography or cryo-EM to resolve tertiary/quaternary changes in the globin chains. Functional disparities (e.g., oxygen affinity, stability) require spectrophotometric assays (e.g., Hemox Analyzer) under varying pH and temperature conditions. Comparative genomic analysis of the β-globin locus can highlight unique mutation patterns .
Q. What clinical parameters should be prioritized when assessing this compound’s impact on hematological profiles?
Key parameters include:
- Red blood cell indices (MCV, MCH) to detect microcytic anemia.
- Reticulocyte counts and bilirubin levels to evaluate hemolytic activity.
- Electrophoretic mobility (e.g., capillary zone electrophoresis) for variant quantification . Clinical correlation with symptoms (e.g., jaundice, fatigue) must be documented to distinguish incidental findings from pathogenic significance .
Advanced Research Questions
Q. How can researchers address conflicting data on this compound’s prevalence and phenotypic variability across studies?
Contradictions often arise from population-specific genetic modifiers or methodological inconsistencies (e.g., sample preparation, analytical thresholds). To resolve this:
- Conduct meta-analyses with standardized inclusion criteria (e.g., confirmed genotyping, uniform clinical criteria).
- Use multivariable regression models to account for covariates like coexisting α-thalassemia or iron status .
- Cross-validate findings via multicenter collaborations, leveraging cohorts from regions with high hemoglobinopathy prevalence (e.g., Sardinia) .
Q. What experimental designs are optimal for studying this compound’s interaction with environmental or epigenetic factors?
Cohort studies with longitudinal follow-up are ideal. Design considerations include:
- Case-control matching : Pair carriers with non-carriers for age, sex, and comorbidities.
- Epigenetic profiling : Bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modifications near the β-globin locus.
- Environmental exposure tracking : Use validated questionnaires to document factors like oxidative stress (e.g., smoking, diet) . Power calculations should ensure sufficient sample size to detect moderate effect sizes .
Q. How can advanced computational tools enhance the functional prediction of this compound’s molecular behavior?
Molecular dynamics (MD) simulations can model mutant globin stability and oxygen-binding kinetics. Tools like Rosetta or GROMACS are recommended for predicting free energy changes (ΔΔG) due to mutations. Integrate these with in vitro data (e.g., thermal denaturation assays) to validate predictions . For genomic context, employ machine learning frameworks (e.g., AlphaMissense) to prioritize pathogenic variants .
Methodological Challenges and Solutions
Q. What strategies mitigate bias in this compound studies when using heterogeneous patient cohorts?
- Stratified sampling : Subdivide cohorts by ancestry, age, or clinical severity.
- Blinded analysis : Ensure laboratory technicians are unaware of clinical groupings during data processing.
- External validation : Replicate findings in independent cohorts (e.g., via partnerships with the University of Sassari’s biomedical department) .
Q. How should researchers design experiments to study this compound’s role in oxidative stress pathways?
- In vitro models : Use erythroid progenitors (e.g., CD34+ cells) differentiated under hypoxia to mimic physiological stress.
- Biomarker profiling : Quantify reactive oxygen species (ROS) via flow cytometry (DCFDA staining) and correlate with glutathione levels.
- Knockdown/overexpression systems : CRISPR-Cas9 editing in cell lines to isolate Sassari-specific effects .
Interdisciplinary Collaboration
Q. What collaborative frameworks are effective for integrating this compound research with genomic and clinical databases?
- Data harmonization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to align datasets.
- Multi-omics integration : Combine genomic (WGS), transcriptomic (single-cell RNA-seq), and proteomic (LC-MS/MS) data from institutions like IRGB or AOU Sassari .
- Ethical compliance : Adhere to GDPR and local IRB protocols for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
